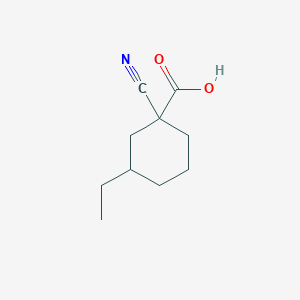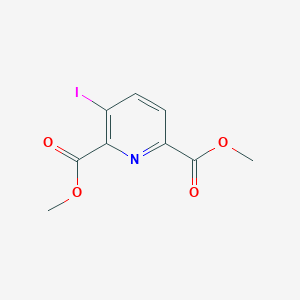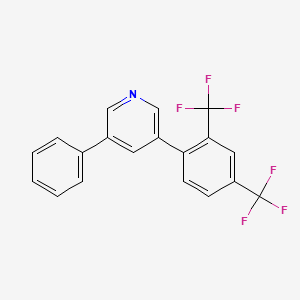
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyridine ring
Vorbereitungsmethoden
The synthesis of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Friedel–Crafts synthesis, which uses trifluoromethylated aryl compounds as starting materials . Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing trifluoromethyl groups. Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine involves its interaction with molecular targets through various pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. This interaction can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
3-(2,4-Bis(trifluoromethyl)phenyl)-5-phenylpyridine can be compared with other similar compounds, such as:
3,4-Bis(2-fluoro-5-trifluoromethylphenyl)-2,5-diphenyl phenyl grafted polysiloxane: This compound also contains trifluoromethyl groups and is used in gas chromatography.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as a catalyst in organic transformations and shares similar structural motifs
Eigenschaften
CAS-Nummer |
1333319-74-6 |
|---|---|
Molekularformel |
C19H11F6N |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
3-[2,4-bis(trifluoromethyl)phenyl]-5-phenylpyridine |
InChI |
InChI=1S/C19H11F6N/c20-18(21,22)15-6-7-16(17(9-15)19(23,24)25)14-8-13(10-26-11-14)12-4-2-1-3-5-12/h1-11H |
InChI-Schlüssel |
XCGSZPOEPQTHRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)C3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


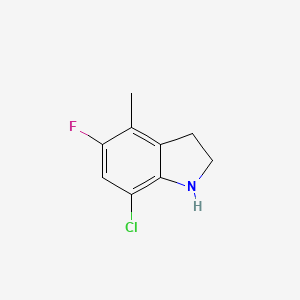

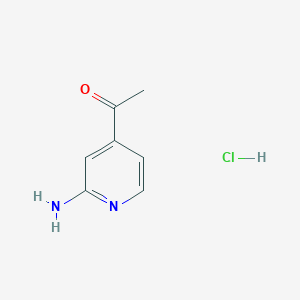

![6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15243039.png)
![tert-Butyl 8'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B15243051.png)

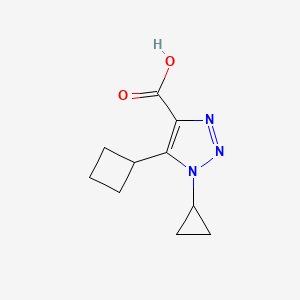

![1-(3-Bromopropyl)-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15243072.png)
![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)
